molecular formula C9H14F2N4 B14923042 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine

1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine

Cat. No.: B14923042
M. Wt: 216.23 g/mol
InChI Key: KQPDVIWSNFBQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine is a piperazine derivative featuring a pyrazole ring substituted with a difluoromethyl group at the 1-position and linked to the piperazine moiety via a methylene bridge.

Properties

Molecular Formula

C9H14F2N4

Molecular Weight

216.23 g/mol

IUPAC Name

1-[[2-(difluoromethyl)pyrazol-3-yl]methyl]piperazine

InChI

InChI=1S/C9H14F2N4/c10-9(11)15-8(1-2-13-15)7-14-5-3-12-4-6-14/h1-2,9,12H,3-7H2

InChI Key

KQPDVIWSNFBQIS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC=NN2C(F)F

Origin of Product

United States

Preparation Methods

Two-Step Substitution-Cyclization

A widely cited method involves sequential substitution and cyclization reactions. According to CN111362874B, the synthesis begins with α,β-unsaturated esters (e.g., dimethylamino acrylates) reacting with 2,2-difluoroacetyl halides in the presence of acid-binding agents (e.g., triethylamine) at low temperatures (−30°C to −20°C). Hydrolysis with aqueous alkali yields α-difluoroacetyl intermediates, which undergo cyclization with methylhydrazine. Key parameters include:

  • Catalysts : Sodium iodide (NaI) or potassium iodide (KI) enhances reaction rates and regioselectivity, favoring the 3-(difluoromethyl) isomer over the 5-isomer (94:6 to 96:4 ratio).
  • Solvents : Dichloromethane or toluene facilitates phase separation during workup.
  • Recrystallization : Ethanol-water mixtures (35–65% alcohol) yield >99% purity.

Example :

  • Starting with 2-difluoroacetyl-3-(dimethylamino) potassium acrylate, methylhydrazine condensation at −30°C followed by HCl acidification yields 78.3% product (HPLC: 99.7%).

Nucleophilic Substitution Strategies

Halogen Displacement on Pyrazole Intermediates

EP4008715A1 discloses a route where halogenated pyrazole precursors (e.g., 3-fluoroalkyl-1-methyl-1H-pyrazole-4-carboxylic acid) react with piperazine derivatives under basic conditions. Triethylamine in chloroform mediates the substitution, with subsequent purification via acid-base extraction.

  • Reagents : Difluoroacetyl fluoride (DFAF) and methylhydrazine benzaldehyde hydrazone (BzH).
  • Yield : 73.8–95%.

Coupling Reactions via Orthoformate Intermediates

Trialkyl Orthoformate-Mediated Cyclization

WO2014120397A1 utilizes alkyl difluoroacetoacetates treated with trialkyl orthoformates (e.g., trimethyl orthoformate) in acetic anhydride to form alkoxymethylidene intermediates. Cyclization with methylhydrazine in a biphasic system (toluene-water) using weak bases (NaHCO₃) achieves 75–80% yields.

Key Advantages :

  • By-Product Management : Ethanol or methanol by-products are easily removed via distillation.
  • Scalability : Mild exothermic profiles enable safer large-scale production.

Comparative Analysis of Synthetic Methods

Method Catalyst Temperature Yield Purity (HPLC) Key Reference
Substitution-Cyclization NaI/KI −30°C to 80°C 75–80% 99.3–99.7%
Halogen Displacement Triethylamine 10–30°C 73–95% 99%
Orthoformate Cyclization NaHCO₃ −20°C to 5°C 75–80% 99.9%

Industrial-Scale Considerations

Recrystallization Optimization

Ethanol-water systems (40% v/v) balance solubility and purity, with cooling to 10°C ensuring maximal crystal formation.

Chemical Reactions Analysis

Electrophilic and Nucleophilic Reactions

The compound participates in reactions driven by its electron-deficient pyrazole ring and nucleophilic piperazine nitrogen:

Reaction TypeConditionsProducts/Applications
Acylation Acetyl chloride, DCM, 0–5°CN-acylated piperazine derivatives for drug intermediates
Sulfonylation Sulfonyl chlorides, baseSulfonamide derivatives with enhanced solubility
Alkylation Alkyl halides, K₂CO₃, DMFQuaternary ammonium salts for ionic liquids

The difluoromethyl group enhances electrophilicity, facilitating nucleophilic aromatic substitutions at the pyrazole ring.

Salt Formation and Stability

The compound is often stabilized as a hydrochloride salt (C₉H₁₅ClF₂N₄), improving its solubility in aqueous media and thermal stability . Key properties:

PropertyValue/Observation
Solubility (HCl salt)>50 mg/mL in water at 25°C
StabilityStable under inert atmosphere
ReactivitySensitive to strong bases

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s interaction with biological targets informs its reactivity:

  • Serotonin Receptor Modulation : The piperazine moiety binds to 5-HT receptors via hydrogen bonding, while the difluoromethyl group enhances metabolic stability .

  • Enzyme Inhibition : Pyrazole derivatives often inhibit cytochrome P450 enzymes through coordination to heme iron.

Comparative Reactivity with Analogues

The difluoromethyl group distinguishes this compound from similar pyrazole-piperazine derivatives:

CompoundKey Structural DifferenceReactivity Profile
1-Methyl-3-(trifluoromethyl)pyrazoleTrifluoromethyl vs. difluoromethylHigher electronegativity, slower nucleophilic substitution
N-(4-Fluorobenzyl)methanamineLacks pyrazole ringLimited aromatic electrophilic reactivity

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain, thereby affecting cellular respiration . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The difluoromethyl group in the target compound may enhance metabolic stability compared to methyl or phenyl groups .

Serotonin Receptor Modulation

  • 1-(m-Trifluoromethylphenyl)piperazine : Selective for 5-HT1B receptors (65-fold selectivity over 5-HT1A), reducing locomotor activity in rats via 5-HT1B/1C activation .

Antitumor and Antimicrobial Activity

  • Pyrazolecarboxamide Derivatives : Exhibit antifungal activity via membrane disruption, suggesting the target compound’s pyrazole core could be leveraged similarly .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Fluorinated groups resist oxidative metabolism, suggesting improved half-life over non-fluorinated analogs .

Biological Activity

1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group, combined with the pyrazole and piperazine moieties, suggests a variety of interactions with biological targets, making it a candidate for therapeutic applications.

  • IUPAC Name : 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine hydrochloride
  • Molecular Formula : C9H14F2N4·ClH
  • Molecular Weight : 232.68 g/mol
  • Purity : ≥95% .

The biological activity of 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine is primarily attributed to its ability to interact with various receptors and enzymes. The difluoromethyl moiety enhances the compound's lipophilicity and metabolic stability, which are crucial for its pharmacological properties .

Antifungal Activity

Research has indicated that compounds containing difluoromethyl groups exhibit antifungal properties. These compounds have been shown to inhibit specific fungal targets, suggesting that 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine could potentially serve as an antifungal agent .

Interaction with Calcium Channels

Studies have highlighted the role of pyrazole derivatives in modulating calcium channels, particularly the calcium-activated chloride channel TMEM16A. This interaction is significant for developing treatments for conditions related to calcium signaling .

Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly in enhancing cognitive functions. For instance, derivatives with similar structures have demonstrated efficacy in reversing memory deficits in animal models, indicating potential applications in treating cognitive disorders such as Alzheimer's disease .

Study on Structural Activity Relationships (SAR)

A study focused on the SAR of difluoromethyl-containing compounds found that modifications to the piperazine structure can significantly enhance binding affinity to various receptors. This study utilized computational methods to predict interactions and optimize lead compounds for improved efficacy .

Pharmacokinetic Properties

In vivo studies have reported favorable pharmacokinetic profiles for similar pyrazole derivatives, including good absorption and distribution characteristics. These properties are essential for therapeutic efficacy and suggest that 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine may exhibit similar advantages .

Data Table: Comparison of Biological Activities

Compound Activity Type IC50/Ki (nM) Notes
1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazineAntifungalTBDPotential target for antifungal therapy
Similar Pyrazole DerivativeCalcium Channel ModulationTBDModulates TMEM16A activity
C14 (related compound)Cognitive EnhancementKi = 0.085Reversed scopolamine-induced memory deficits

Q & A

Q. What synthetic strategies are optimal for introducing the difluoromethyl group into pyrazole derivatives?

The difluoromethyl group is typically introduced via nucleophilic substitution or cyclocondensation. For pyrazole derivatives, a common approach involves reacting benzylideneacetone with fluorinated hydrazine derivatives under reflux conditions. For example, phenylhydrazine hydrochloride derivatives (e.g., 2-chlorophenylhydrazine) can be refluxed with ethyl alcohol to yield substituted pyrazoles . Modifications can include using difluoromethylating agents (e.g., ClCF₂H) or microwave-assisted synthesis to improve yield and regioselectivity.

Q. How is the piperazine moiety coupled to the pyrazole core in this compound?

The coupling often employs alkylation or nucleophilic substitution. A representative method involves reacting 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base, followed by purification via silica gel chromatography . Alternative strategies include acid-amine coupling using EDCI/HOBt or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach functionalized piperazine derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C-F stretching at 1,100–1,250 cm⁻¹, N-H bending in piperazine at ~1,500 cm⁻¹).
  • NMR : ¹H NMR reveals proton environments (e.g., difluoromethyl protons as a triplet at δ 5.5–6.0 ppm; piperazine methylene protons at δ 2.5–3.5 ppm). ¹⁹F NMR confirms CF₂H integration .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₀H₁₄F₂N₄: calc. 241.12, observed 241.11) .

Advanced Research Questions

Q. How do structural modifications to the piperazine ring affect receptor binding affinity?

Piperazine modifications (e.g., N-alkylation, aryl substitution) alter steric and electronic properties, impacting CNS receptor interactions. For instance:

  • Replacing homopiperazine with piperazine in 5HT1A ligands reduced binding affinity by 3-fold, while elongating the carbon chain improved SERT binding .
  • Substituting the piperazine nitrogen with bulky groups (e.g., 4-chlorophenyl) enhances selectivity for dopamine D₂ receptors but reduces solubility . Computational docking (AutoDock Vina) and MD simulations can predict binding modes .

Q. What methodologies resolve contradictions in reported biological activities of piperazine-pyrazole hybrids?

Discrepancies in cytotoxicity or receptor activity often arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies:

  • Dose-response curves : Compare IC₅₀ values across multiple cell lines (e.g., MDA-MB-231 vs. HEK293) .
  • Off-target profiling : Use kinase panels or GPCR screens to identify non-specific interactions .
  • Metabolic stability assays : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .

Q. How does the protonation state of the piperazine linker influence physicochemical properties?

Piperazine’s pKa (~9.8 for the secondary amine) affects solubility and membrane permeability. Experimental determination via Sirius T3 potentiometric titration shows that substituents (e.g., electron-withdrawing CF₃) lower pKa by 1–2 units, enhancing water solubility at physiological pH. In silico tools like MoKa predict pKa shifts within ±0.5 accuracy, aiding PROTAC design .

Q. What computational approaches optimize the pharmacokinetic profile of this compound?

  • QSAR models : Correlate logP, polar surface area, and H-bond donors with BBB permeability .
  • ADMET prediction : SwissADME or pkCSM estimates hepatic clearance (e.g., >20 mL/min/kg suggests high first-pass metabolism) .
  • CYP450 inhibition assays : Screen for CYP3A4/2D6 inhibition to avoid drug-drug interactions .

Safety and Mechanistic Questions

Q. What are the toxicity risks associated with piperazine-containing compounds?

Piperazine derivatives may induce hepatotoxicity (e.g., elevated ALT/AST in rodent models) and neurotoxicity (tremors, seizures at high doses). Mitigation includes:

  • Ames test : Rule out mutagenicity (e.g., TA98 strain with/without S9 activation) .
  • hERG assay : IC₅₀ >10 µM reduces cardiac liability .
  • Beta-cyclodextrin complexation : Reduces acute toxicity by 50% in murine models .

Q. How does the difluoromethyl group influence metabolic stability compared to non-fluorinated analogs?

The CF₂H group resists oxidative metabolism (CYP450), increasing half-life from 2.1 h (CH₃ analog) to 6.8 h in human liver microsomes. ¹⁸F-PET imaging confirms prolonged tissue retention .

Tables

Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight241.24 g/molHRMS
logP2.1 ± 0.3Shake-flask
Solubility (pH 7.4)12 µg/mLHPLC-UV
pKa (piperazine NH)9.7Sirius T3

Table 2. Biological Activity Comparison

ModificationIC₅₀ (5HT1A, nM)IC₅₀ (SERT, nM)Selectivity Index
Piperazine (unmodified)1204503.75
4-Chlorophenyl substitution4598021.8
Homopiperazine analog382205.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.